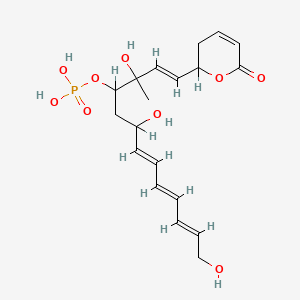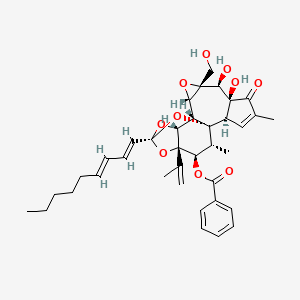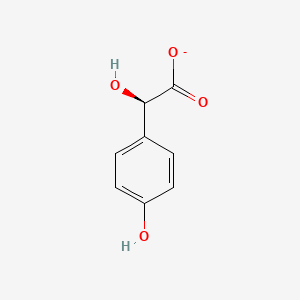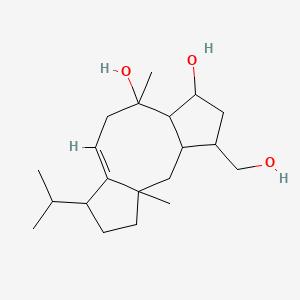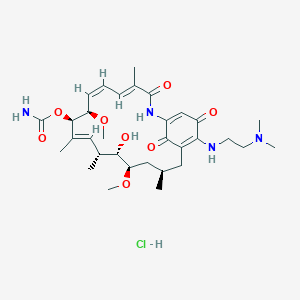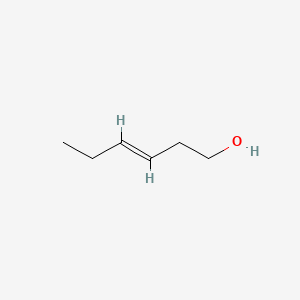
trans-3-Hexen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Hexen-1-ol, also known as leaf alcohol, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a strong, fresh, grassy odor, reminiscent of freshly cut grass. This compound is a type of unsaturated alcohol and is commonly found in nature, particularly in green plants. It plays a significant role in the aroma profile of many fruits and vegetables and is widely used in the flavor and fragrance industry .
Wissenschaftliche Forschungsanwendungen
trans-3-Hexen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its role in plant-insect interactions, particularly as a volatile organic compound (VOC) that attracts or repels insects.
Medicine: Research has explored its potential therapeutic effects, including its antimicrobial and anti-inflammatory properties.
Industry: this compound is extensively used in the flavor and fragrance industry to impart a fresh, green note to products such as perfumes, air fresheners, and food flavorings
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-3-Hexen-1-ol can be synthesized through several methods. One common method involves the reduction of trans-3-hexenal using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an alcohol solvent such as methanol or ethanol at room temperature. Another method involves the hydroboration-oxidation of 1-hexene, where the hydroboration step uses diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of trans-3-hexenyl acetate. This process involves the use of an acid or base catalyst to facilitate the hydrolysis reaction, resulting in the formation of this compound and acetic acid .
Analyse Chemischer Reaktionen
Types of Reactions: trans-3-Hexen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trans-3-hexenal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to hexanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: trans-3-Hexenal.
Reduction: Hexanol.
Substitution: trans-3-Hexenyl chloride.
Vergleich Mit ähnlichen Verbindungen
cis-3-Hexen-1-ol: Similar in structure but differs in the configuration of the double bond. It has a similar fresh, green odor but is less stable than trans-3-Hexen-1-ol.
trans-2-Hexen-1-ol: Another isomer with the double bond at a different position. It also has a green odor but is used less frequently in the fragrance industry.
cis-2-Hexen-1-ol: Similar to trans-2-Hexen-1-ol but with a different double bond configuration. .
Uniqueness of this compound: this compound is unique due to its stability and strong, fresh odor, making it highly valuable in the flavor and fragrance industry. Its role as a signaling molecule in plant defense and its effectiveness in attracting or repelling insects further highlight its distinct properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
544-12-7 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
hex-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
UFLHIIWVXFIJGU-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C\CCO |
SMILES |
CCC=CCCO |
Kanonische SMILES |
CCC=CCCO |
Siedepunkt |
156-157 °C Boiling point: 55-56 °C at 9 mm Hg 156.50 °C. @ 760.00 mm Hg |
Color/Form |
Colorless liquid |
Dichte |
0.846 at 22/15 °C 0.846-0.850 |
Flammpunkt |
Flash Point: 130 °F/ 54 °C/closed cup/ |
| 928-97-2 544-12-7 |
|
Physikalische Beschreibung |
Liquid colourless liquid with a powerful, grassy-green odou |
Piktogramme |
Flammable; Irritant |
Löslichkeit |
Very soluble in ethanol and ether Soluble in alcohol, propylene glycol, fixed oils soluble in alcohol, propylene glycol and most fixed oils |
Synonyme |
3-hexen-1-ol 3-hexen-1-ol, (E)-isomer 3-hexen-1-ol, (Z)-isomer cis-3-hexen-1-ol cis-3-hexenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)


![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)
